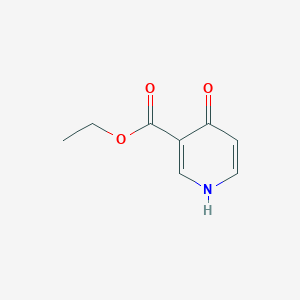

Ethyl 4-hydroxynicotinate

Description

BenchChem offers high-quality Ethyl 4-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Strategies for Ethyl 4-Hydroxynicotinate

CAS: 1711-22-4 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol

Executive Summary & Strategic Importance

Ethyl 4-hydroxynicotinate (E4HN) is a critical heterocyclic building block in medicinal chemistry, serving as the scaffold for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and various tyrosine kinase inhibitors.

The synthesis of E4HN is chemically non-trivial due to the pyridone-hydroxypyridine tautomerism , which dictates solubility, reactivity, and purification behavior. Unlike simple pyridine esters, the 4-hydroxy substituent induces a zwitterionic character in the free acid and significant hydrogen bonding in the ester, often complicating standard Fischer esterification protocols.

This guide details two validated pathways:

-

The Direct Esterification Route (Scale-Up Preferred): Utilizing thionyl chloride (

) to overcome activation energy barriers. -

The Nucleophilic Substitution Route (Functionalization): Hydrolysis of ethyl 4-chloronicotinate for high-purity applications.

Chemical Architecture & Tautomerism

Before initiating synthesis, researchers must understand the substrate's behavior. In the solid state and polar solvents, E4HN exists predominantly as the 4-pyridone (NH-form) rather than the 4-hydroxypyridine (OH-form).

-

Implication: The "pyridone" form has higher melting points and lower solubility in non-polar organic solvents (e.g., hexane, toluene) compared to standard esters.

-

Analysis: NMR signals will show a downfield NH proton (

ppm) and a carbonyl-like C4 signal.

Figure 1: The tautomeric equilibrium shifts toward the pyridone form in polar media, influencing extraction strategies.

Pathway A: Acid-Catalyzed Thionyl Chloride Esterification

Best For: Bulk synthesis, cost-efficiency, and utilizing commercially available 4-hydroxynicotinic acid.

The Mechanistic Logic

Standard acid catalysis (e.g.,

-

In situ Acid Generation: Reacts with ethanol to generate anhydrous

. -

Water Scavenging: Consumes water produced during esterification, driving the equilibrium forward (Le Chatelier’s principle).

-

Activation: Transiently forms the acid chloride species, which is highly reactive toward ethanol.

Detailed Protocol

Reagents:

-

4-Hydroxynicotinic acid (1.0 eq)

-

Absolute Ethanol (10-15 volumes)

-

Thionyl Chloride (1.5 - 2.0 eq)

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Slurry Formation: Charge 4-hydroxynicotinic acid and absolute ethanol. Stir to form a suspension. Cool to 0–5°C using an ice bath.

-

Activation: Add thionyl chloride dropwise over 30–60 minutes. Caution: Exothermic reaction with significant gas evolution (

, -

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Maintain reflux for 6–12 hours.

-

Checkpoint: The suspension should dissolve into a clear solution as the ester forms.

-

-

Concentration: Distill off approximately 70-80% of the ethanol under reduced pressure.

-

Neutralization & Isolation:

-

Cool the residue to 0°C.

-

Slowly add saturated aqueous

or -

If solid precipitates: Filter, wash with cold water, and dry.[1]

-

If oil forms: Extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

Yield Expectation: 85–92% Purity: >98% (after recrystallization from Ethanol/Ether).

Figure 2: Critical process flow for Thionyl Chloride mediated esterification.

Pathway B: Nucleophilic Substitution (Hydrolysis of 4-Chloro)

Best For: Scenarios where Ethyl 4-chloronicotinate is the available precursor or when avoiding harsh acidic conditions is necessary for other functional groups.

The Mechanistic Logic

This pathway utilizes an

Detailed Protocol

Reagents:

-

Ethyl 4-chloronicotinate (1.0 eq)

-

Water (Solvent/Reactant)

-

Acid Catalyst (HCl or TFA, 0.1 eq) or Mild Base (depending on substrate stability)

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 4-chloronicotinate in a mixture of Water/THF (1:1) or pure water if utilizing acid catalysis.

-

Hydrolysis: Heat the mixture to 60–80°C.

-

Note: Under acidic conditions, the chloride is displaced by water. The ester group at C3 is relatively stable but prolonged heating in strong acid/base can lead to saponification (undesired hydrolysis of the ester to the acid).

-

-

Monitoring: Monitor by HPLC for the disappearance of the chloro-starting material (RT shift).

-

Workup:

-

Adjust pH to 6–7.

-

The product (E4HN) often precipitates due to its lower solubility compared to the chloro-precursor.

-

Filter and dry.[2]

-

Critical Control Point: Avoid strong bases (NaOH/KOH) during hydrolysis, as they will preferentially hydrolyze the ethyl ester to the carboxylic acid, destroying the target molecule.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

Data Summary Table

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 228–232°C (Varies by polymorph) | Capillary MP Apparatus |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Mass Spec | [M+H]+ = 168.1 | LC-MS (ESI) |

| Solubility | Soluble in DMSO, DMF; Sparingly in Water, EtOH | Solubility Test |

Impurity Profile

-

4-Hydroxynicotinic Acid: Result of over-hydrolysis. Detected by HPLC (shorter retention time).

-

Ethyl 4-ethoxynicotinate: Result of O-alkylation vs N-alkylation competition during alternative synthesis routes.

-

Dimerization: Rare, but possible under high thermal stress.

References

-

ChemicalBook. (2024). Ethyl 4-Hydroxynicotinate Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15488, Ethyl 4-hydroxynicotinate. Retrieved from

-

MDPI. (2018). Synthesis and Crystal Structure of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (Reference for esterification/alkylation protocols in similar heterocyclic systems). Retrieved from

-

Master Organic Chemistry. (2023). Fischer Esterification Mechanism and Protocol. Retrieved from

Sources

An In-depth Technical Guide to the Tautomerism of Ethyl 4-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxynicotinate, a key heterocyclic building block, exhibits significant keto-enol tautomerism, a phenomenon critical to its reactivity, binding characteristics, and overall utility in medicinal chemistry and materials science. This guide provides a comprehensive exploration of this tautomeric equilibrium, detailing the underlying principles and offering robust, field-proven protocols for its qualitative and quantitative analysis. As a senior application scientist, the following sections synthesize theoretical knowledge with practical, validated methodologies, focusing on spectroscopic techniques like UV-Vis and ¹H NMR to empower researchers in their drug development and molecular design endeavors.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many organic molecules. This phenomenon, which often involves the migration of a proton, can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, hydrogen bonding capabilities, and three-dimensional shape. For drug development professionals, a thorough understanding of a compound's tautomeric preferences is not merely academic; it is a fundamental aspect of rational drug design, impacting everything from target binding and membrane permeability to metabolic stability and off-target effects.

Ethyl 4-hydroxynicotinate serves as an exemplary case study. Its existence as an equilibrium mixture of the enol (4-hydroxy) and keto (4-oxo) forms presents both challenges and opportunities in the design of novel therapeutics. The prevalence of one tautomer over the other can be modulated by the surrounding environment, a characteristic that can be harnessed to optimize drug-receptor interactions. This guide will delve into the factors governing this equilibrium and provide the practical tools necessary for its precise characterization.

The Tautomeric Equilibrium of Ethyl 4-hydroxynicotinate

Ethyl 4-hydroxynicotinate exists in a dynamic equilibrium between its enol form, ethyl 4-hydroxynicotinate, and its keto form, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. This is a classic example of keto-enol tautomerism within a heterocyclic system.

Caption: Tautomeric equilibrium of ethyl 4-hydroxynicotinate.

The position of this equilibrium, defined by the tautomeric equilibrium constant (Kt = [keto]/[enol]), is not static. It is significantly influenced by several factors, with solvent polarity being one of the most critical.

The Role of Solvent Polarity and Hydrogen Bonding

In non-polar solvents, the enol form of similar 4-hydroxypyridine systems can be present in significant amounts. However, in polar solvents, and particularly in the solid state, the equilibrium overwhelmingly favors the keto (pyridone) tautomer.[1] This preference is primarily due to two factors:

-

Dipole-Dipole Interactions: The keto tautomer is a zwitterionic species with a significant dipole moment. Polar solvents can effectively solvate and stabilize this charge separation, thus shifting the equilibrium towards the keto form.

-

Hydrogen Bonding: The pyridone form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong intermolecular hydrogen bonds, either with other pyridone molecules or with protic solvents like water and alcohols. This extensive hydrogen bonding network provides substantial stabilization, making the keto form more energetically favorable in such environments.

The aromaticity of the pyridine ring also plays a role. While the enol form has a classic aromatic pyridine ring, the pyridone form can also be considered aromatic due to the delocalization of the nitrogen lone pair into the ring system.

Synthesis of Ethyl 4-hydroxynicotinate

A reliable method for the synthesis of ethyl 4-hydroxynicotinate is the Fischer esterification of 4-hydroxynicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and robust method for ester formation.[2][3]

Caption: Workflow for the synthesis of ethyl 4-hydroxynicotinate.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic methods.

Materials:

-

4-Hydroxynicotinic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for reflux, extraction, and chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxynicotinic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.[4]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: Redissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized ethyl 4-hydroxynicotinate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Analysis of Tautomerism

UV-Vis and ¹H NMR spectroscopy are powerful and readily accessible techniques for the qualitative and quantitative analysis of the tautomeric equilibrium of ethyl 4-hydroxynicotinate.

UV-Vis Spectroscopy

The enol and keto tautomers of 4-hydroxypyridine derivatives have distinct electronic structures and thus exhibit different UV-Vis absorption spectra. The enol form typically shows a π → π* transition at a shorter wavelength, while the more conjugated and polar keto form absorbs at a longer wavelength.[5] By measuring the absorbance of a solution of ethyl 4-hydroxynicotinate in solvents of varying polarity, the shift in the tautomeric equilibrium can be readily observed.

Materials:

-

Synthesized ethyl 4-hydroxynicotinate

-

A series of solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water)[6]

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of ethyl 4-hydroxynicotinate in a suitable solvent (e.g., ethanol).

-

Sample Preparation: Prepare a series of dilute solutions of the compound in each of the chosen solvents. The concentration should be adjusted to ensure the absorbance maxima are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Data Analysis: Identify the absorption maxima (λmax) for each solvent. A shift to a longer wavelength with increasing solvent polarity indicates a shift in the equilibrium towards the keto tautomer.

Data Presentation:

| Solvent | Polarity Index | Keto Tautomer λmax (nm) | Enol Tautomer λmax (nm) |

| Hexane | 0.1 | (Expected shorter λ) | (Expected longer λ) |

| Chloroform | 4.1 | (Intermediate λ) | (Intermediate λ) |

| Acetonitrile | 5.8 | (Intermediate λ) | (Intermediate λ) |

| Ethanol | 4.3 | (Longer λ) | (Shorter λ) |

| Water | 10.2 | (Longest λ) | (Shortest λ) |

Note: The exact λmax values for ethyl 4-hydroxynicotinate would need to be experimentally determined. The table illustrates the expected trend.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a particularly powerful tool for the quantitative analysis of tautomeric mixtures in solution. Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, distinct sets of signals for each tautomer can be observed in the spectrum. The relative concentrations of the two forms can be determined by integrating the signals unique to each tautomer.

-

Enol Form (Ethyl 4-hydroxynicotinate):

-

OH Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

Aromatic Protons: Distinct signals for the protons on the pyridine ring.

-

-

Keto Form (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate):

-

NH Proton: A broad singlet, typically downfield.

-

Vinyl Protons: Signals for the protons on the dihydropyridine ring, which will have different chemical shifts and coupling patterns compared to the aromatic protons of the enol form.

-

Materials:

-

Synthesized ethyl 4-hydroxynicotinate

-

A series of deuterated solvents of varying polarity (e.g., CDCl₃, (CD₃)₂CO, DMSO-d₆, D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare NMR samples by dissolving a small amount of ethyl 4-hydroxynicotinate in each of the deuterated solvents.

-

Spectral Acquisition: Acquire ¹H NMR spectra for each sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Signal Assignment: Assign the signals to the protons of the keto and enol tautomers based on their chemical shifts, multiplicities, and coupling constants.

-

Quantitative Analysis: Integrate a well-resolved signal that is unique to the keto form and another that is unique to the enol form. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers.

The tautomeric equilibrium constant (Kt) can be calculated from the ¹H NMR integration data using the following equation:

Kt = [Keto] / [Enol] = (Integral of a keto proton signal / Number of protons giving rise to the signal) / (Integral of an enol proton signal / Number of protons giving rise to the signal)

For example, if a singlet corresponding to one proton of the keto form is integrated and a singlet corresponding to one proton of the enol form is integrated, the equation simplifies to:

Kt = Integral of keto proton / Integral of enol proton

Data Presentation:

| Solvent | Keto Form (%) | Enol Form (%) | Kt |

| CDCl₃ | (Experimental Value) | (Experimental Value) | (Calculated Value) |

| (CD₃)₂CO | (Experimental Value) | (Experimental Value) | (Calculated Value) |

| DMSO-d₆ | (Experimental Value) | (Experimental Value) | (Calculated Value) |

| D₂O | (Experimental Value) | (Experimental Value) | (Calculated Value) |

Note: The percentages and Kt values are determined from the experimental integration data.

Conclusion

The tautomerism of ethyl 4-hydroxynicotinate is a fundamental property that dictates its chemical behavior and potential applications in drug discovery and materials science. The pronounced shift of the equilibrium towards the keto form in polar, protic environments, driven by favorable dipole-dipole interactions and hydrogen bonding, is a key consideration for molecular design. The spectroscopic protocols detailed in this guide provide a robust framework for the qualitative and quantitative assessment of this tautomeric equilibrium. By leveraging these field-proven methodologies, researchers can gain a deeper understanding of this important heterocyclic building block and make more informed decisions in the development of novel molecular entities.

References

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). IUCrData, 6(7), x210555. Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. Retrieved from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

-

Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

UV–vis spectra of 4 in polar and non-polar solvents (20 mg l⁻¹). (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ramishvili, T. M., Tsitsishvili, V., & Bukia, T. (2023). Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction. Chemistry & Chemical Technology, 17(1), 123-130. Retrieved from [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 74. Retrieved from [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters, 13(11), 2536-2542. Retrieved from [Link]

-

1 H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. Panel A: DMSO-d 6... (n.d.). ResearchGate. Retrieved from [Link]

-

4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved from [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ukrinchuk, I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983. Retrieved from [Link]

-

Brezová, V., et al. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Chemical Physics, 405, 1-11. Retrieved from [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). Journal of Fluorescence. Retrieved from [Link]

-

Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210555. Retrieved from [Link]

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1108, 333-342. Retrieved from [Link]

-

Synthesis, Characterization, and Crystal Structure of a Diorganotin(IV) Complex with 2-Oxo-2-Phenylacetic Acid 4-Hydroxybenzohydrazone. (2014). Journal of Chemistry, 2014, 1-6. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. Retrieved from [Link]

-

Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2069-2073. Retrieved from [Link]

-

2.4: Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

ultraviolet spectroscopy. (n.d.). Retrieved from [Link]

Sources

4-Hydroxynicotinic Acid: From Metabolic Anomaly to Therapeutic Scaffold

The following technical guide details the discovery, chemistry, and therapeutic evolution of 4-hydroxynicotinic acid derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

4-Hydroxynicotinic acid (4-HNA), chemically defined as 4-hydroxypyridine-3-carboxylic acid, represents a unique structural motif in pyridine chemistry. Unlike its ubiquitous isomer 6-hydroxynicotinic acid—the central intermediate in aerobic niacin catabolism—4-HNA has historically been regarded as a metabolic "orphan" or specific inhibitor. However, modern drug discovery has repositioned the 4-HNA scaffold as a critical pharmacophore for HIF prolyl hydroxylase inhibitors (HIF-PHIs) and NAPRT inhibitors , leveraging its structural mimicry of 2-oxoglutarate. This guide analyzes its chemical tautomerism, synthesis protocols, and role in next-generation therapeutics.

Part 1: Chemical Identity & Tautomeric Equilibrium

The Tautomeric Paradox

To understand the reactivity and binding properties of 4-HNA, one must first address its dynamic structure. While often drawn as a hydroxypyridine (enol form), 4-HNA exists in a pH- and solvent-dependent equilibrium with its keto-tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid .

-

Solid State: X-ray crystallography confirms that 4-HNA crystallizes predominantly in the keto form (pyridone).[1] This is driven by strong intermolecular hydrogen bonding between the amide-like NH and the carboxylate group, creating high-melting-point crystal lattices (mp > 250°C).

-

Solution State: In aqueous physiological buffers, the equilibrium shifts based on pH. The keto form is essential for biological recognition, particularly in enzyme active sites where the carbonyl oxygen acts as a hydrogen bond acceptor.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-Hydroxypyridine-3-carboxylic acid |

| CAS Number | 609-70-1 |

| Molecular Weight | 139.11 g/mol |

| pKa Values | pKa1 ≈ 3.4 (COOH), pKa2 ≈ 8.5 (OH/NH) |

| Solubility | Low in cold water; soluble in dilute NaOH/HCl and hot DMSO.[2] |

| Stability | High thermal stability; resistant to oxidative degradation compared to 2-hydroxy isomers. |

Part 2: Historical Discovery & Biological Context

The "Minor" Metabolite (1950s–1970s)

The discovery of 4-HNA is intertwined with the mapping of the bacterial nicotinate degradation pathway.

-

The Standard Pathway: Early work by Stanier and Behrman (1957) established that aerobic bacteria (e.g., Pseudomonas fluorescens) degrade nicotinic acid via hydroxylation at the C6 position , yielding 6-hydroxynicotinic acid.

-

The Anomaly: 4-HNA was identified not as a central catabolite, but as a potent inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT). Researchers in the 1950s (e.g., Gaut and Solomon) noted that 4-HNA could competitively block the salvage of nicotinic acid into NAD+, a mechanism now revisited for cancer metabolic therapy.

Bacterial Catabolism

While rare in standard aerobic pathways, 4-HNA appears in the catabolism of isonicotinic acid (4-pyridinecarboxylic acid) or in specific soil bacteria (Bacillus spp.) capable of regioselective hydroxylation. Unlike 6-HNA, which undergoes oxidative decarboxylation, 4-HNA degradation often requires specialized monooxygenases to cleave the pyridine ring.

Caption: Comparison of the standard 6-HNA catabolic route vs. the inhibitory role of 4-HNA in NAD+ salvage.

Part 3: Chemical Synthesis Protocols

For drug development, robust access to 4-HNA and its derivatives is required. The following protocol describes the Hydrolysis of 4-Chloronicotinic Acid , the most scalable laboratory method.

Protocol: Synthesis from 4-Chloropyridine

Principle: Nucleophilic aromatic substitution of the chloro group followed by acidification.

Reagents:

-

4-Chloropyridine hydrochloride[2]

-

Lithium Diisopropylamide (LDA)

-

Dry CO2 (gas or solid)

-

Sodium Hydroxide (10% aq)

-

Hydrochloric Acid (conc.)[3]

Workflow:

-

Lithiation & Carboxylation:

-

Dissolve 4-chloropyridine in dry THF under N2 atmosphere at -78°C.

-

Add 1.2 eq LDA dropwise to generate the 3-lithio species.

-

Quench with excess dry CO2 to form 4-chloronicotinic acid .[2]

-

-

Hydrolysis:

-

Reflux the intermediate in 10% NaOH solution for 4–6 hours. The chloro group is displaced by the hydroxyl (via an addition-elimination mechanism).

-

-

Isolation:

-

Cool the solution to 0°C.

-

Acidify carefully to pH 3.0 using conc. HCl.

-

Collect the precipitating off-white solid (4-HNA) via filtration.

-

Purification: Recrystallize from hot water or water/ethanol.

-

Caption: Step-by-step chemical synthesis of 4-HNA via the 4-chloronicotinic acid route.

Part 4: Therapeutic Applications (The Core)

The modern relevance of 4-HNA lies in its ability to mimic 2-oxoglutarate (2-OG) , a Krebs cycle intermediate and obligate co-substrate for Fe(II)-dependent dioxygenases.

HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs)

Mechanism: Hypoxia-Inducible Factor (HIF) is regulated by Prolyl Hydroxylase Domain (PHD) enzymes. PHDs require 2-OG and oxygen to hydroxylate HIF, marking it for degradation.

-

The Mimicry: The 4-hydroxy-3-carboxylic acid motif of 4-HNA bidentately chelates the active site Fe(II) of the PHD enzyme.

-

The Result: Inhibition of PHD stabilizes HIF, leading to increased erythropoietin (EPO) production. This is the mechanism behind drugs for anemia in chronic kidney disease (e.g., Roxadustat, Vadadustat).

-

Structure-Activity Relationship (SAR): The 4-HNA core is often fused (e.g., to isoquinoline) or substituted at the C6 position to enhance potency and selectivity against other 2-OG oxygenases.

NAPRT Inhibition & Cancer

Mechanism: Many tumors rely on the NAD+ salvage pathway. 4-HNA acts as a competitive inhibitor of NAPRT (Nicotinate Phosphoribosyltransferase).

-

Therapeutic Potential: By blocking NAPRT, 4-HNA derivatives can sensitize NAPRT-positive tumors to NAMPT inhibitors, inducing metabolic collapse (energy depletion) in cancer cells.

Pharmacophore Visualization

The diagram below illustrates how the 4-HNA scaffold mimics 2-oxoglutarate in the enzyme active site.

Caption: Bidentate chelation of the active site Iron(II) by the 4-HNA pharmacophore, mimicking 2-oxoglutarate.

References

-

National Center for Biotechnology Information. (2025). 4-Hydroxynicotinic acid (CID 69113).[4] PubChem Compound Summary. Available at: [Link]

-

Long, S., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2573–2580.[5] Available at: [Link]

- Gaut, Z. N., & Solomon, H. M. (1971). Inhibition of nicotinate phosphoribosyltransferase in human blood platelets by nicotinic acid analogs. Biochemical Pharmacology.

-

Behrman, E. J., & Stanier, R. Y. (1957). The Bacterial Oxidation of Nicotinic Acid. Journal of Biological Chemistry, 228, 923-945. Available at: [Link]

Sources

Ethyl 4-Hydroxynicotinate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heterocyclic Building Blocks

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their rigid frameworks, diverse electronic properties, and capacity for multi-vector functionalization allow for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with biological targets. Among the myriad of available heterocyclic starting materials, ethyl 4-hydroxynicotinate stands out as a particularly versatile and strategically valuable building block. Its unique combination of a pyridine core, an ester functionality, and a reactive hydroxyl group—existing in tautomeric equilibrium with its pyridone form—offers a rich platform for the synthesis of complex molecular architectures. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and application of ethyl 4-hydroxynicotinate, emphasizing the chemical logic that underpins its use in drug discovery programs.

Core Attributes of Ethyl 4-Hydroxynicotinate

Ethyl 4-hydroxynicotinate, also known as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, is a crystalline solid at room temperature. Its fundamental properties provide the foundation for its synthetic utility.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 g/mol | N/A |

| Boiling Point | 343.8±22.0 °C (Predicted) | N/A |

| pKa | 8.28±0.10 (Predicted) | N/A |

Tautomerism: The Key to its Dual Reactivity

A critical feature of ethyl 4-hydroxynicotinate is its existence as a mixture of two tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. Spectroscopic and computational studies have shown that for 4-hydroxypyridine and its derivatives, the pyridone tautomer is generally the more stable and, therefore, the predominant form in both solution and the solid state.[1] This equilibrium is central to understanding the molecule's reactivity, as it possesses two key nucleophilic sites: the pyridine nitrogen and the exocyclic oxygen.

Caption: Tautomeric equilibrium of ethyl 4-hydroxynicotinate.

The predominance of the 4-pyridone tautomer has significant implications for its alkylation reactions, as will be discussed in subsequent sections.

Synthesis of the Ethyl 4-Hydroxynicotinate Core

While ethyl 4-hydroxynicotinate is commercially available, understanding its synthesis provides valuable insights into the formation of the pyridone ring system. A common and effective method for the analogous synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[2][3] This methodology can be adapted to the synthesis of the 4-hydroxypyridine core. The reaction proceeds through the condensation of an amine with an ethoxymethylenemalonate derivative, followed by a thermally induced cyclization.[4]

The logical workflow for a laboratory-scale synthesis based on this principle would be as follows:

Caption: Synthetic workflow for the ethyl 4-hydroxynicotinate core.

Exemplary Synthetic Protocol

This protocol is based on the principles of the Gould-Jacobs reaction for analogous heterocyclic systems.

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-aminoacrylate (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

-

Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

-

Heat the mixture to 130-150 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the intermediate adduct.

-

-

Thermal Cyclization:

-

After the initial condensation is complete, increase the temperature of the reaction mixture to 240-260 °C.

-

Maintain this temperature for 20-30 minutes to induce thermal cyclization.[4] The high temperature is necessary to overcome the activation energy for the intramolecular ring-closing reaction.

-

Monitor the reaction for the formation of the desired product and the consumption of the intermediate.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a suitable solvent like hexane to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold hexane to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 4-hydroxynicotinate.

-

Reactivity and Functionalization: A Tale of Two Nucleophiles

The synthetic power of ethyl 4-hydroxynicotinate lies in its ability to be functionalized at three key positions: the pyridine nitrogen (N1), the hydroxyl/oxo group (C4-O), and the pyridine ring itself via the C4 position after activation.

N- vs. O-Alkylation: Controlling Regioselectivity

The presence of two nucleophilic centers (N and O) in the ambident anion of ethyl 4-hydroxynicotinate makes its alkylation a fascinating challenge in regioselectivity. The outcome of the reaction (N-alkylation vs. O-alkylation) is highly dependent on the reaction conditions, a principle well-documented for substituted 2- and 4-pyridones.[5][6]

Factors Influencing N- vs. O-Alkylation:

-

Counter-ion and Base: The choice of base to deprotonate the pyridone is critical. Strong bases that lead to a "free" anion, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in polar aprotic solvents like DMF or DMSO, tend to favor O-alkylation. This is because the oxygen atom has a higher negative charge density (harder nucleophile). Conversely, weaker bases like potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) in less polar solvents like acetone or acetonitrile can lead to the formation of a tight ion pair, which sterically hinders the oxygen atom and promotes N-alkylation (a softer nucleophilic site).[5]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more dissociated and reactive oxygen anion, thus favoring O-alkylation. Less polar or non-polar solvents (e.g., toluene, THF) promote ion pairing and favor N-alkylation.[6]

-

Electrophile: Hard electrophiles, such as dimethyl sulfate, tend to react at the harder oxygen center (O-alkylation), while softer electrophiles, like benzyl bromide or allyl bromide, show a greater propensity for reaction at the softer nitrogen center (N-alkylation).[5]

-

Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Caption: Factors controlling N- vs. O-alkylation regioselectivity.

-

To a stirred suspension of ethyl 4-hydroxynicotinate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile or toluene, add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

-

To a solution of ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

-

Cool the mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the O-alkylated product.

Activation and Cross-Coupling Reactions

To functionalize the C4 position of the pyridine ring, the hydroxyl group must first be converted into a good leaving group, such as a triflate (trifluoromethanesulfonate) or a halide. The triflate is particularly useful as it is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

-

Dissolve ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe. The exothermicity of the reaction must be carefully controlled.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with cold water.

-

Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate, which can often be used in the next step without further purification.

With the activated pyridyl triflate in hand, a wide array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl or vinyl-aryl bonds.[1] The pyridyl triflate can be coupled with a variety of boronic acids or esters.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

-

To a degassed mixture of toluene and 2M aqueous sodium carbonate, add the ethyl 4-triflyloxynicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[7]

-

Heat the mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the C4-arylated product.

Application in Drug Discovery: The Case of PARP Inhibitors

The functionalized pyridine scaffold derived from ethyl 4-hydroxynicotinate is a privileged structure in medicinal chemistry. A prominent example of its application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[8] While the blockbuster drug Olaparib itself does not directly use this starting material in its most common reported syntheses,[9][10] many other patented and investigational PARP inhibitors feature a substituted nicotinamide or related pyridine core that can be accessed from ethyl 4-hydroxynicotinate derivatives.[8]

The general pharmacophore for many PARP inhibitors includes a core that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the PARP enzyme. The versatile functionalization of the ethyl 4-hydroxynicotinate scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ablelab.eu [ablelab.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Commercial availability and suppliers of Ethyl 4-hydroxynicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient development of novel therapeutics. Among the vast arsenal of heterocyclic compounds, Ethyl 4-hydroxynicotinate has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies. This guide, designed for the discerning researcher, offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its critical role as a scaffold in drug discovery, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Significance of a Versatile Pyridine Scaffold

Ethyl 4-hydroxynicotinate, with the CAS number 57905-31-4, is a substituted pyridine derivative that has garnered significant attention for its utility in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a pyridine ring functionalized with a hydroxyl group and an ethyl ester, provides multiple reactive sites for further chemical elaboration. This inherent reactivity, coupled with the prevalence of the pyridine motif in numerous pharmaceuticals, positions Ethyl 4-hydroxynicotinate as a valuable and versatile tool in the drug discovery pipeline.

One of the key structural features of Ethyl 4-hydroxynicotinate is its potential for tautomerism, existing in equilibrium between the 4-hydroxy-pyridine form and its 4-pyridone form. This characteristic can influence its reactivity and interactions in chemical synthesis.[3][4]

Commercial Availability and Procurement

For researchers and drug development teams, the reliable sourcing of key intermediates is a critical logistical consideration. Ethyl 4-hydroxynicotinate is commercially available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. The purity of the compound is a crucial factor, with most suppliers offering grades of 97% or higher.

Below is a comparative table of some of the key suppliers of Ethyl 4-hydroxynicotinate:

| Supplier | Product Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-281513 | ≥98% | Inquire |

| ChemicalBook | CB7144725 | 95-98% | 250mg, 1g, 10g |

| Synblock | MB01033 | ≥98% | Inquire |

| Aikon Chem | A02003459 | 97% | Inquire |

| TRC | E678905 | --- | 500mg |

| Apolloscientific | OR901985 | 98% | 250mg, 1g |

| Chemenu | CM177489 | 95% | 10g |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [5][6] |

| Molecular Weight | 167.16 g/mol | [2][5] |

| CAS Number | 57905-31-4 | [1][6] |

| Boiling Point | 343.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.28 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Synthesis of Ethyl 4-hydroxynicotinate: A Methodological Overview

While a specific, peer-reviewed synthesis protocol for Ethyl 4-hydroxynicotinate can be elusive in readily accessible literature, its synthesis can be approached through established organic chemistry principles. A common strategy for the formation of substituted pyridines involves condensation and cyclization reactions.

One plausible synthetic route, analogous to the synthesis of related nicotinic acid esters, involves the esterification of 4-hydroxynicotinic acid. A general procedure for such a Fischer esterification is provided below for illustrative purposes. It is important to note that optimization of reaction conditions would be necessary for this specific substrate.

Illustrative Experimental Protocol: Fischer Esterification of 4-Hydroxynicotinic Acid

Objective: To synthesize Ethyl 4-hydroxynicotinate via the acid-catalyzed esterification of 4-hydroxynicotinic acid.

Materials:

-

4-Hydroxynicotinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxynicotinic acid in a mixture of absolute ethanol and toluene.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Ethyl 4-hydroxynicotinate.

Causality Behind Experimental Choices:

-

Toluene as a co-solvent: Toluene can aid in the azeotropic removal of water, which is a byproduct of the esterification reaction, thereby driving the equilibrium towards the product side.

-

Sulfuric Acid as a Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Neutralization with Sodium Bicarbonate: This step is crucial to quench the reaction by neutralizing the acid catalyst and to remove any unreacted carboxylic acid.

-

Column Chromatography: This purification technique is essential to separate the desired ester from any unreacted starting materials, byproducts, or residual catalyst.

A visual representation of a generalized synthesis workflow is provided below:

Applications in Drug Discovery: A Focus on PARP Inhibitors

The true value of Ethyl 4-hydroxynicotinate lies in its application as a versatile building block for the synthesis of biologically active molecules.[11][12][13] A particularly noteworthy application is its use in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][14][15][16][17][18]

PARP enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells.[14][17][18] Ethyl 4-hydroxynicotinate serves as a key precursor in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives, which have shown potent PARP-1 inhibitory activity and antitumor effects.[1][2]

The synthesis of these inhibitors often involves the elaboration of the pyridine core of Ethyl 4-hydroxynicotinate. The hydroxyl and ester functionalities allow for the introduction of various pharmacophoric groups necessary for binding to the PARP enzyme.

The following diagram illustrates the role of Ethyl 4-hydroxynicotinate as a starting material in a hypothetical pathway towards a PARP inhibitor.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 4-hydroxynicotinate. While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not consistently available across all suppliers, information for closely related compounds such as ethyl nicotinate and ethyl 4-hydroxybenzoate can provide guidance.[6][19][20][21]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][21]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

The GHS hazard statements for related compounds often include warnings for skin and eye irritation.[1] It is crucial to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

Ethyl 4-hydroxynicotinate stands as a testament to the importance of well-chosen building blocks in the intricate process of drug discovery. Its commercial availability, coupled with its versatile chemical nature, makes it an invaluable asset for medicinal chemists. The demonstrated utility of this compound in the synthesis of cutting-edge cancer therapeutics, such as PARP inhibitors, underscores its significance and promises its continued application in the development of future medicines. As research progresses, the full potential of this versatile pyridine scaffold is yet to be completely unveiled, offering exciting opportunities for innovation in pharmaceutical sciences.

References

-

Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(5), 1085. Available from: [Link]

-

LookChem. Cas 57905-31-4,4-HYDROXY-NICOTINIC ACID ETHYL ESTER. Available from: [Link]

- Santa Cruz Biotechnology, Inc. Safety Data Sheet: Ethyl 4-hydroxynicotinate.

- Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.

-

ResearchGate. Bioactive molecules based on 4‐hydroxycoumarin and 4‐hydroxythiocoumarin. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. PARP1: Structural Insights and Pharmacological Targets for Inhibition. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. Available from: [Link]

-

MDPI. In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Available from: [Link]

-

ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]

-

Chemistry LibreTexts. 9.4.2. Tautomers. Available from: [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

-

SCI. Synthesis of Bioactive Molecules IV review. Available from: [Link]

-

National Center for Biotechnology Information. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl nicotinate, 99%. Available from: [Link]

-

Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. Available from: [Link]

-

ClinicalTrials.gov. PARP-inhibition and CTLA-4 Blockade in BRCA-deficient Ovarian Cancer. Available from: [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

-

SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Available from: [Link]

-

Caesar & Loretz GmbH. Safety data sheet. Available from: [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl 4-nitrocinnamate. Available from: [Link]

-

YouTube. What Is Tautomerism In Organic Chemistry? Available from: [Link]

-

MDPI. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Available from: [Link]

-

Chemical Management. SAFETY DATA SHEET. Available from: [Link]

-

Organic Syntheses. ethyl 2-pyridylacetate. Available from: [Link]

-

National Center for Biotechnology Information. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Available from: [Link]

-

National Library of Medicine. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link]

-

3ASenrise. Organic Chemistry. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0244750). Available from: [Link]

-

Chegg.com. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. Available from: [Link]

Sources

- 1. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistwizards.com [chemistwizards.com]

- 5. CAS 57905-31-4 | Ethyl 4-hydroxynicotinate - Synblock [synblock.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl 4-nitrocinnamate(953-26-4) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Bioactive Molecules IV review [soci.org]

- 13. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 14. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemos.de [chemos.de]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-hydroxynicotinate

This guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 4-hydroxynicotinate (CAS No: 6756-45-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a risk-based, scientific framework for its safe utilization in a laboratory setting. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally similar molecules to establish a conservative and robust safety protocol.

Section 1: Compound Identification and Physicochemical Profile

Ethyl 4-hydroxynicotinate is a derivative of nicotinic acid, a class of compounds widely used as building blocks in pharmaceutical synthesis. Understanding its fundamental properties is the first step in a thorough risk assessment. While experimental data for this specific molecule is limited, a profile can be constructed from available information and computational models.

Key Physicochemical Data:

| Property | Value / Information | Source / Comment |

| IUPAC Name | ethyl 4-hydroxypyridine-3-carboxylate | N/A |

| Synonyms | 4-Hydroxy-nicotinic acid ethyl ester | N/A |

| CAS Number | 6756-45-2 | N/A |

| Molecular Formula | C₈H₉NO₃ | PubChem CID 910016 (Isomer)[1] |

| Molecular Weight | 167.16 g/mol | PubChem CID 910016 (Isomer)[1] |

| Appearance | Assumed to be an off-white to yellow or beige solid. | Based on related compounds like Ethyl 4-hydroxybenzoate.[2] |

| Melting Point | Not available. For comparison, Ethyl 4-hydroxybenzoate melts at 115-118°C.[2] | N/A |

| Solubility | Insoluble in water. | Fisher Scientific SDS[3] |

Section 2: Hazard Identification and Inferred Toxicological Profile

Predicted Hazard Profile:

-

Skin Irritation/Corrosion: Structurally related Ethyl Nicotinate is classified as causing severe skin burns.[4] Ethyl 4-hydroxybenzoate is also a known skin irritant.[5] Therefore, Ethyl 4-hydroxynicotinate should be treated as a significant skin irritant and potential corrosive .

-

Eye Damage/Irritation: Both Ethyl Nicotinate and Ethyl 4-hydroxybenzoate are classified as causing serious eye damage or irritation.[4][5] Direct contact with the eyes is likely to cause severe and potentially irreversible damage.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation, a known hazard for both Ethyl Nicotinate and Ethyl 4-hydroxybenzoate.[4][5]

-

Ingestion: Harmful if swallowed. Ingestion may cause irritation of the digestive tract.[3][6]

Based on this analysis, while not formally classified, this compound should be handled with the assumption that it meets the criteria for GHS warnings of skin irritation, serious eye damage, and respiratory irritation.

Section 3: Risk Assessment and Management Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be adopted by all personnel before handling Ethyl 4-hydroxynicotinate. This process ensures that hazards are identified, risks are controlled, and emergency preparedness is in place prior to any experimental work.

Caption: Risk assessment and handling workflow for Ethyl 4-hydroxynicotinate.

Section 4: Exposure Controls and Personal Protection

The causality behind PPE selection is paramount for ensuring operator safety. Controls are based on the principle of minimizing all potential routes of exposure.

-

Engineering Controls :

-

Fume Hood: All handling of Ethyl 4-hydroxynicotinate, including weighing and transfers, must be performed inside a certified chemical fume hood to control airborne dust and potential vapors.[7] The pyridine-like structure suggests potential volatility and odor.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8]

-

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many organic chemicals.[7] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[5]

-

Section 5: Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is a self-validating system for safety. Do not deviate from these procedures.

Protocol for Weighing and Transfer:

-

Preparation: Don PPE and ensure the fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Transfer: Carefully scoop the solid compound from the stock bottle to the weigh boat. Use smooth motions to minimize the generation of airborne dust. Avoid tapping the spatula on the container.

-

Closure: Securely close the primary stock container immediately after dispensing.

-

Dissolution: Transfer the weighed solid into the solvent vessel. If dissolving, add the solid to the solvent slowly; never add solvent to the bulk solid.

Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials, particularly strong oxidizing agents and strong bases, which can cause vigorous reactions.[2]

-

Do not store near acids or acid anhydrides.[3]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate injury.

First-Aid Measures:

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures:

-

Evacuate all non-essential personnel from the area.

-

Wear full PPE, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

-

Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

-

Do not allow the chemical or cleanup materials to enter drains or waterways.[9]

Section 7: Waste Disposal

All waste containing Ethyl 4-hydroxynicotinate, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it in the sanitary sewer or regular trash.

References

-

Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate. Retrieved from [Link]

Sources

- 1. Ethyl 5-hydroxynicotinate | C8H9NO3 | CID 910016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. synerzine.com [synerzine.com]

- 5. chemos.de [chemos.de]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Hydroxynicotinate: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxynicotinate, a key heterocyclic building block, holds significant value in the landscape of pharmaceutical and medicinal chemistry. Its pyridine core, substituted with a hydroxyl group and an ethyl ester, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide, intended for chemists in research and development, offers a detailed exploration of the primary synthetic pathways to this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into two robust and frequently employed synthetic routes, providing not only step-by-step protocols but also a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Synthetic Strategies: A Comparative Overview

The synthesis of ethyl 4-hydroxynicotinate can be broadly approached from two distinct strategies: functional group interconversion on a pre-existing pyridine ring and the de novo construction of the pyridine ring system. This guide will focus on the former, which generally offers a more direct and higher-yielding approach. The two primary routes discussed are:

-

Route 1: Hydrolysis of 4-Chloronicotinic Acid followed by Esterification. This pathway involves the nucleophilic aromatic substitution of a chloro group, a reliable and well-established transformation in pyridine chemistry.

-

Route 2: Diazotization of 4-Aminonicotinic Acid followed by Esterification. This classic method for the conversion of an amino group to a hydroxyl group provides an alternative when the corresponding chloro-substituted precursor is less accessible.

The choice between these routes will often depend on the commercial availability and cost of the starting materials, as well as considerations of reaction scale and safety.

| Feature | Route 1: From 4-Chloronicotinic Acid | Route 2: From 4-Aminonicotinic Acid |

| Starting Material | 4-Chloronicotinic Acid | 4-Aminonicotinic Acid |

| Key Transformations | 1. Nucleophilic Aromatic Substitution (Hydrolysis)2. Fischer Esterification | 1. Diazotization and Hydrolysis2. Fischer Esterification |

| Advantages | - Generally high-yielding hydrolysis step.- Milder reaction conditions for hydrolysis. | - Can be advantageous if 4-aminonicotinic acid is more readily available. |

| Disadvantages | - 4-Chloronicotinic acid can be more expensive.- Potential for side reactions during esterification if not optimized. | - Diazotization can be hazardous if not performed with care.- Potential for lower yields in the diazotization/hydrolysis step. |

| Safety Considerations | - 4-Chloronicotinic acid is a skin and eye irritant.- Use of strong acids in esterification requires caution. | - 4-Aminonicotinic acid is a skin and eye irritant.- Diazonium salts can be explosive; low temperatures are crucial.- Use of nitrous acid (generated in situ) requires a well-ventilated area. |

Route 1: Synthesis from 4-Chloronicotinic Acid

This route is often favored due to its straightforward nature and generally good yields. The synthesis proceeds in two distinct steps: the hydrolysis of the 4-chloro substituent to a hydroxyl group, followed by the esterification of the carboxylic acid.

Caption: Synthetic pathway for ethyl 4-hydroxynicotinate starting from 4-chloronicotinic acid.

Step 1: Hydrolysis of 4-Chloronicotinic Acid to 4-Hydroxynicotinic Acid

The conversion of 4-chloronicotinic acid to 4-hydroxynicotinic acid is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of a hydroxide ion at the 4-position, leading to the displacement of the chloride ion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloronicotinic acid in an aqueous solution of sodium hydroxide (e.g., 2-4 molar equivalents).

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the 4-hydroxynicotinic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxynicotinic acid as a solid.

Step 2: Fischer Esterification of 4-Hydroxynicotinic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol:

-

Suspend 4-hydroxynicotinic acid in a generous excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

-

Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The product, ethyl 4-hydroxynicotinate, may precipitate upon neutralization. If not, the ethanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate.

-

The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of a large excess of ethanol serves to shift the equilibrium of the Fischer esterification towards the product side, in accordance with Le Châtelier's principle.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Reflux Conditions: The elevated temperature increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe.

Route 2: Synthesis from 4-Aminonicotinic Acid

This route provides an alternative to Route 1, particularly when 4-aminonicotinic acid is a more accessible starting material. The synthesis involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate, followed by esterification.

Caption: Synthetic pathway for ethyl 4-hydroxynicotinate starting from 4-aminonicotinic acid.

Step 1: Diazotization of 4-Aminonicotinic Acid and Hydrolysis

The diazotization of primary aromatic amines is a well-established method for introducing a variety of functional groups. In this case, the amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then hydrolyzed in situ to the hydroxyl group.

Experimental Protocol:

-

Dissolve 4-aminonicotinic acid in dilute sulfuric acid in a beaker and cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the stirred solution of 4-aminonicotinic acid, ensuring the temperature remains below 5 °C. The addition should be done dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-